molecular formula C17H20N2O3S2 B6756441 N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide

N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide

Cat. No.: B6756441
M. Wt: 364.5 g/mol
InChI Key: WWVBPFCRJSFMBA-UHFFFAOYSA-N
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Description

N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide is a complex organic compound that features a unique combination of a benzazocine ring and a thiophene sulfonamide group

Properties

IUPAC Name

N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-18-24(21,22)14-11-16(23-12-14)17(20)19-10-6-2-3-7-13-8-4-5-9-15(13)19/h4-5,8-9,11-12,18H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVBPFCRJSFMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CSC(=C1)C(=O)N2CCCCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzazocine core, followed by the introduction of the thiophene sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazocine derivatives and thiophene sulfonamides. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

N-methyl-5-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)thiophene-3-sulfonamide is unique due to its specific combination of a benzazocine ring and a thiophene sulfonamide group. This combination imparts distinct chemical and biological properties that set it apart from other compounds.

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